2-[5-amino-4-(4-chlorobenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide
Description
The compound 2-[5-amino-4-(4-chlorobenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a pyrazole-acetamide hybrid with multiple functional groups:
- A pyrazole core substituted at positions 3 (methylsulfanyl), 4 (4-chlorobenzenesulfonyl), and 5 (amino).
- An acetamide linker connected to a 3-(methylsulfanyl)phenyl group.
This structure combines sulfonamide, thioether, and amino moieties, which are common in pharmaceuticals for modulating solubility, binding affinity, and metabolic stability.
Properties
IUPAC Name |
2-[5-amino-4-(4-chlorophenyl)sulfonyl-3-methylsulfanylpyrazol-1-yl]-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O3S3/c1-28-14-5-3-4-13(10-14)22-16(25)11-24-18(21)17(19(23-24)29-2)30(26,27)15-8-6-12(20)7-9-15/h3-10H,11,21H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGVQFUOMBDIKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C(=C(C(=N2)SC)S(=O)(=O)C3=CC=C(C=C3)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-amino-4-(4-chlorobenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the amino, chlorobenzenesulfonyl, and methylsulfanyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-[5-amino-4-(4-chlorobenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amino groups.
Substitution: The chlorobenzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products.
Major Products
Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-[5-amino-4-(4-chlorobenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-amino-4-(4-chlorobenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Physicochemical Properties
The table below compares key structural and physicochemical features of the target compound with analogs from the literature:
*Estimated based on structural analogs.
Key Observations:
Electronic Effects: The 4-chlorobenzenesulfonyl group in the target compound (electron-withdrawing) contrasts with the 3-cyano group in (strong electron-withdrawing) and the 4-methoxyphenyl-oxadiazole in (mixed electronic effects). These differences influence reactivity and binding to biological targets. The methylsulfanyl groups in the target and enhance lipophilicity (higher LogP) compared to the pyrimidine-thioether in .
Biological Implications :
- Sulfonamide-containing compounds (target and ) are associated with enzyme inhibition (e.g., carbonic anhydrase), while oxadiazole derivatives () may act as hydrogen bond acceptors .
- The 3-(methylsulfanyl)phenyl group in the target compound could improve membrane permeability relative to the 2-chlorobenzyl group in .
Biological Activity
The compound 2-[5-amino-4-(4-chlorobenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide is a novel pyrazole derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and comparisons with similar compounds.
Chemical Structure
The molecular formula for this compound is . Its structure includes a pyrazole ring substituted with amino, chlorobenzenesulfonyl, and methylsulfanyl groups, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the chlorobenzenesulfonyl group enhances the compound's ability to participate in nucleophilic substitution reactions, potentially leading to enzyme inhibition or receptor modulation.
Anticancer Activity
Research indicates that similar compounds exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The sulfonamide group is known to enhance the selectivity towards cancerous cells, making this compound a candidate for further investigation in oncology.
Antimicrobial Properties
Compounds with similar chemical structures have demonstrated antimicrobial activity against various pathogens. The presence of the methylsulfanyl group may contribute to the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Anti-inflammatory Effects
Studies suggest that pyrazole derivatives can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity makes the compound a potential therapeutic agent for inflammatory diseases.
Research Findings and Case Studies
A study conducted on related compounds highlighted their potential as enzyme inhibitors, particularly targeting cyclooxygenase (COX) enzymes involved in inflammation and pain pathways. The findings suggest that modifications in the pyrazole structure could enhance potency and selectivity.
| Compound | Biological Activity | Mechanism |
|---|---|---|
| 2-[5-amino-4-(4-chlorobenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide | Anticancer, Antimicrobial, Anti-inflammatory | Enzyme inhibition, Cytokine modulation |
| 4-Chloromethylbiphenyl | Carcinogenicity | DNA damage induction |
| N-(p-Toluenesulfonyl)benzamide | Antifungal | Membrane disruption |
Comparative Analysis
When compared to other compounds with similar functionalities, 2-[5-amino-4-(4-chlorobenzenesulfonyl)-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-[3-(methylsulfanyl)phenyl]acetamide demonstrates unique properties due to its specific substituents. The combination of chlorobenzenesulfonyl and methylsulfanyl groups may provide enhanced selectivity against certain biological targets compared to traditional sulfonamide drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
